3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
CAS No.: 1602551-71-2
Cat. No.: VC7477736
Molecular Formula: C9H10BrNO
Molecular Weight: 228.089
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1602551-71-2 |
|---|---|
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.089 |
| IUPAC Name | 3-bromo-1-(cyclopropylmethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |
| Standard InChI Key | HMWDHUZTUGTXJX-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=CC=C(C2=O)Br |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The compound belongs to the pyridin-2(1H)-one family, featuring a six-membered aromatic ring with a ketone group at the 2-position. The 3-bromo substitution introduces electrophilic reactivity, while the 1-cyclopropylmethyl group contributes steric bulk and conformational rigidity . Compared to simpler analogs like 3-bromo-1-methylpyridin-2(1H)-one (C₆H₆BrNO) , the cyclopropylmethyl substituent enhances lipophilicity, as evidenced by its higher molecular weight (228.09 g/mol vs. 188.02 g/mol) .
Table 1: Comparative Molecular Properties
The cyclopropyl group’s strained three-membered ring introduces unique electronic effects, potentially influencing binding interactions in biological systems .
Research Gaps and Future Directions
Unexplored Reactivity
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Cyclopropane Ring-Opening Reactions: The strained cyclopropane moiety may undergo ring-opening under catalytic conditions, yielding novel derivatives.
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Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory activity.
Computational Modeling
Molecular docking studies could predict target engagement, leveraging the compound’s similarity to kinase inhibitor scaffolds.
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